

Technical Guide: 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-chloro-N-pyridin-4-ylpropanamide

Cat. No.: B3144400

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Disclaimer: This document provides a technical overview of **3-chloro-N-pyridin-4-ylpropanamide**. It is important to note that as of the latest literature review, a specific CAS number for this compound is not publicly registered, suggesting it may be a novel or less-documented chemical entity. Consequently, detailed experimental data for this specific isomer is limited. This guide synthesizes information based on established chemical principles and data available for structurally related analogs, particularly the pyridin-2-yl isomer.

Chemical Identity and Properties

While specific data for **3-chloro-N-pyridin-4-ylpropanamide** is not available, the properties of its close structural analog, 3-chloro-N-(pyridin-2-yl)propanamide, are provided below for reference. It is anticipated that the physicochemical properties of the 4-pyridyl isomer will be similar, though not identical.

Table 1: Physicochemical Properties of 3-chloro-N-(pyridin-2-yl)propanamide (Analog)

Property	Value	Source
CAS Number	128456-13-3	Sigma-Aldrich
Molecular Formula	C ₈ H ₉ CIN ₂ O	Sigma-Aldrich
Molecular Weight	184.62 g/mol	Sigma-Aldrich
IUPAC Name	3-chloro-N-(pyridin-2-yl)propanamide	Sigma-Aldrich
Physical Form	Powder	Sigma-Aldrich
Storage Temperature	Room Temperature	Sigma-Aldrich

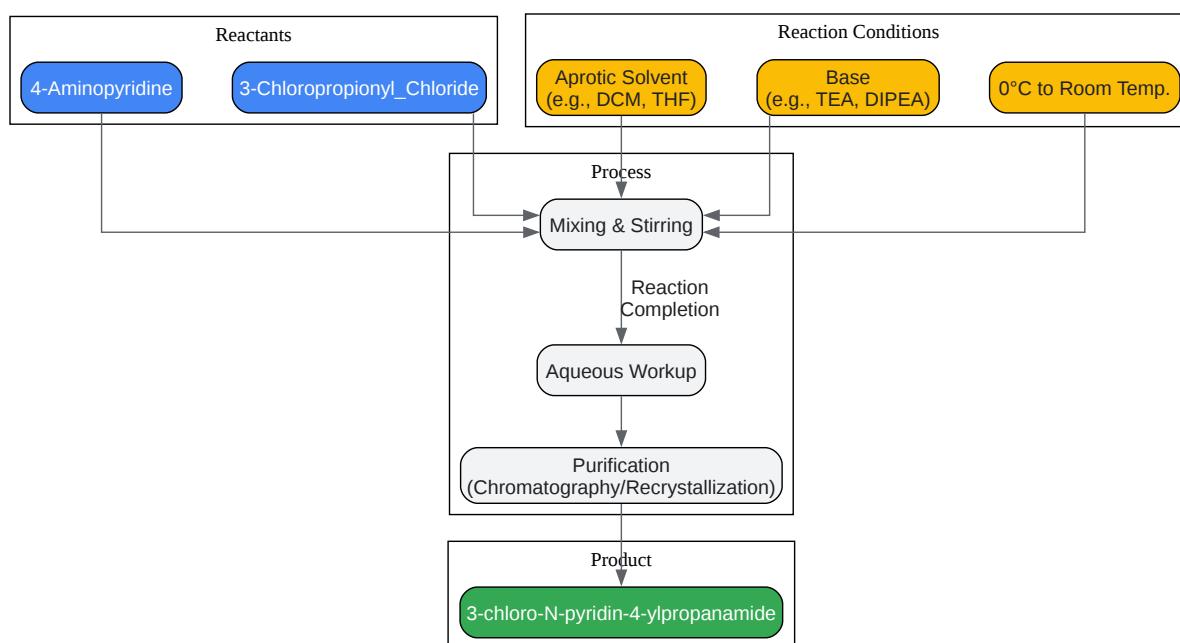
Proposed Synthesis

A plausible and standard method for the synthesis of **3-chloro-N-pyridin-4-ylpropanamide** is via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This is a common and generally high-yielding method for amide bond formation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.[\[1\]](#)
- Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.0 to 1.2 equivalents) in the same solvent to the stirred mixture.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. [\[1\]](#) Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminopyridine) is consumed.

- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, **3-chloro-N-pyridin-4-ylpropanamide**.

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Caption: Proposed synthesis workflow for **3-chloro-N-pyridin-4-ylpropanamide**.

Potential Biological Activity

While there is no specific biological data for **3-chloro-N-pyridin-4-ylpropanamide**, the broader class of N-substituted-3-chloropropanamides and related α,β -unsaturated amides have been investigated for various biological activities.

Table 2: Summary of Biological Activities for Related Compound Classes

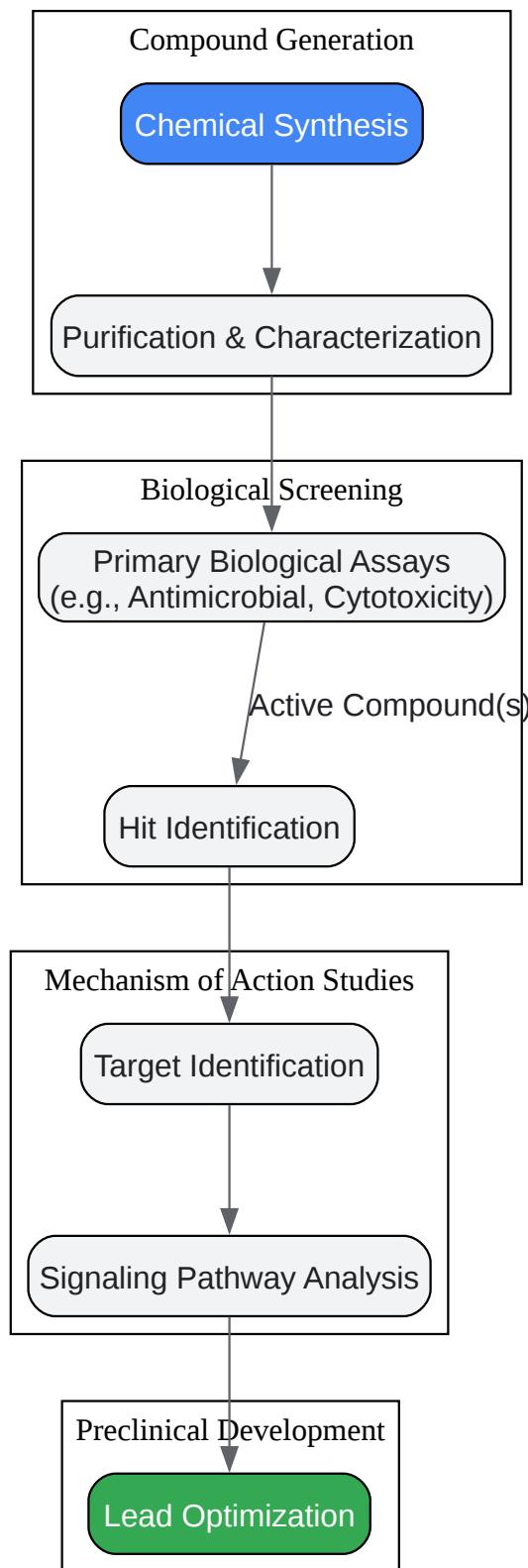
Compound Class	Observed Activities	Notes
N-Aryl-3-chloropropanamides	Potential precursors for biologically active compounds.	Often used as intermediates in the synthesis of more complex molecules.
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl) amides	Antibacterial activity.	Derivatives have shown moderate to high activity against various bacterial strains. ^[4]
Chlorinated N-arylcinnamamides	Antimicrobial, particularly against Gram-positive bacteria.	Some derivatives show potent activity against <i>Staphylococcus aureus</i> and MRSA.

The introduction of a chlorine atom into a molecule can significantly impact its biological activity, often by increasing lipophilicity and altering electronic properties, which can enhance interaction with biological targets.^[5]

Signaling Pathways and Mechanism of Action

Currently, there is no information available regarding the specific signaling pathways or molecular targets of **3-chloro-N-pyridin-4-ylpropanamide**. For related antimicrobial compounds, mechanisms can be diverse, including inhibition of essential enzymes or disruption of cell membrane integrity. Further research would be required to elucidate the mechanism of action for this particular compound.

The diagram below illustrates a generalized experimental workflow for screening and characterizing a novel compound like **3-chloro-N-pyridin-4-ylpropanamide**.



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Caption: General workflow for novel compound discovery and development.

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- To cite this document: BenchChem. [Technical Guide: 3-chloro-N-pyridin-4-ylpropanamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3144400#3-chloro-n-pyridin-4-ylpropanamide-cas-number>

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